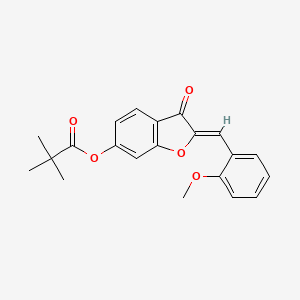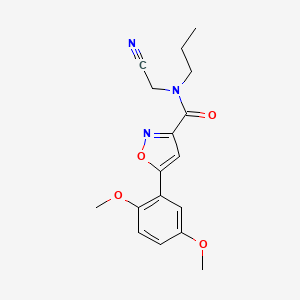
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole is a key component in the development of new drugs . The first synthesis of imidazole was made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For example, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is unique . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Applications De Recherche Scientifique
Antitumor Activity
Imidazole derivatives have been shown to exhibit antitumor activity against various cancer cell lines. For instance, certain hydrazone derivatives with a substituted phenyl ring have demonstrated excellent antitumor activity . It is possible that “F5959-0169” could be explored for its efficacy against specific cancer cells.
Antimicrobial Potential
Compounds containing imidazole rings have been reported to possess good antimicrobial potential . This suggests that “F5959-0169” might be investigated for its ability to combat microbial infections.
Antioxidant Potential
Some imidazole derivatives have been synthesized and evaluated for their antioxidant potential, showing good scavenging activity . “F5959-0169” could potentially serve as an antioxidant agent.
Coordination Chemistry
Imidazoles are known to act as ligands in coordination chemistry . The compound might find application in the synthesis of complex molecules through coordination with various metals.
Epoxy Resin Hardener
2-Methylimidazole is employed as a hardener or accelerator for epoxy resin . Given the structural similarity, “F5959-0169” could be researched for use in enhancing the properties of epoxy resins.
Textile Dye Auxiliary
Imidazole compounds are used as auxiliary agents for textile dyes . There is a possibility that “F5959-0169” may improve the dyeing process of textiles.
Mécanisme D'action
Target of action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antioxidant potential by scavenging free radicals .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds can be diverse, depending on the specific compound and its targets. For instance, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, bacterial infections, and more .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can also vary. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which can influence its absorption and distribution in the body.
Result of action
The result of the action of imidazole-containing compounds can be diverse, ranging from antibacterial effects to antitumor effects, depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, which can influence its interaction with its targets .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-15-19-9-11-21(15)12-10-20-17(22)18(7-13-23-14-8-18)16-5-3-2-4-6-16/h2-6,9,11H,7-8,10,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMMDOSQYJDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)

![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)
![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)




![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)


